3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester
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Overview
Description
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzylidene group attached to the indole core, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester typically involves the condensation of 2-chlorobenzaldehyde with indole-2-carboxylic acid ethyl ester. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzylidene group to a benzyl group or reduce the ester to an alcohol.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromobenzylidene)-3H-indole-2-carboxylic acid ethyl ester
- 3-(2-Fluorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester
- 3-(2-Methylbenzylidene)-3H-indole-2-carboxylic acid ethyl ester
Uniqueness
3-(2-Chlorobenzylidene)-3H-indole-2-carboxylic acid ethyl ester is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the indole core provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C18H14ClNO2 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl (3E)-3-[(2-chlorophenyl)methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)17-14(11-12-7-3-5-9-15(12)19)13-8-4-6-10-16(13)20-17/h3-11H,2H2,1H3/b14-11+ |
InChI Key |
CJIIODHTPSOKRF-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C\1=NC2=CC=CC=C2/C1=C\C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C1=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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